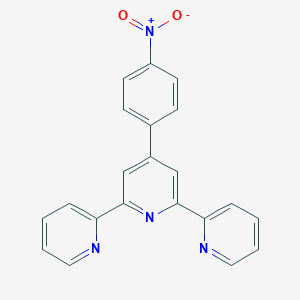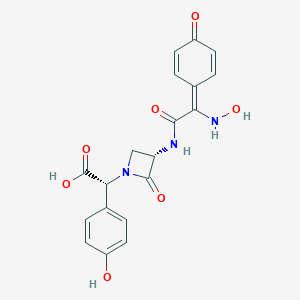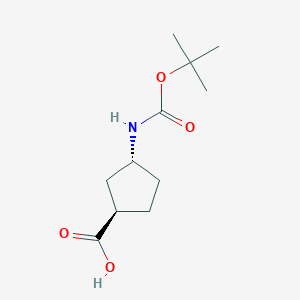
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Descripción general
Descripción
The compound (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a structurally complex amino acid derivative that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests its utility in protecting the amino functionality during synthetic procedures .
Synthesis Analysis
The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in various studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares a similar cyclopentane core, was investigated as a structural analog of natural amino acids . Another study focused on the synthesis and resolution of isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, which is a rigid glutamate analogue . Additionally, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic resolution demonstrates the potential for synthesizing enantiomerically pure derivatives of cyclopentanecarboxylic acid . These studies provide a foundation for the synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure and conformation of cyclopentanecarboxylic acid derivatives have been analyzed in several studies. For example, the crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing details about its conformation and intermolecular hydrogen bonds . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its implications for reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of cyclopentanecarboxylic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved the formation of diastereomeric salts and chromatography on a chiral stationary phase, indicating the potential for selective reactions based on stereochemistry . The improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid also highlights the importance of mild and selective conditions for obtaining the desired stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboxylic acid derivatives are essential for their practical application. Studies such as the one on the infrared, Raman, and 13C NMR spectra of polymorphic forms of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid provide insights into the polymorphism, conformation, and intermolecular interactions of these compounds . Additionally, the synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid contribute to the understanding of their solid-state properties and potential for hydrogen bonding10.
Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid has been synthesized using improved methods, involving milder and more selective conditions. This improvement is significant in the field of synthetic organic chemistry (Badland et al., 2010).
Supramolecular Self-Assembly
Research on stereoisomeric cyclopentane derivatives, closely related to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, indicates that these compounds participate in supramolecular self-assembly through hydrogen bonds. This property is vital for understanding molecular interactions and designing new materials (Kălmăn et al., 2001).
Stereoselective Synthesis
The stereoselective synthesis of various derivatives of cyclopropane and cyclopentane acids, which are structurally similar to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, is an active area of research. This approach is fundamental in developing pharmacologically active compounds and understanding stereochemistry (Jiménez et al., 2001).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure of compounds related to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid provide insights into molecular conformations and interactions. This knowledge is crucial for drug design and material science (Cetina et al., 2003).
Synthesis of Novel Polymers
The synthesis of polymers incorporating amino acid moieties like (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid has been explored. This research contributes to the development of new materials with potential applications in various industries (Qu et al., 2009).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363705 | |
| Record name | ST50825796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
489446-85-7 | |
| Record name | ST50825796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



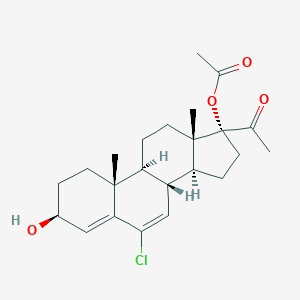
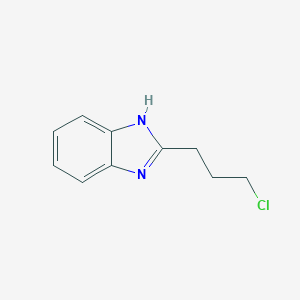
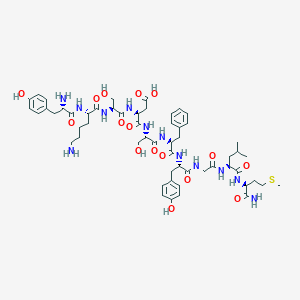
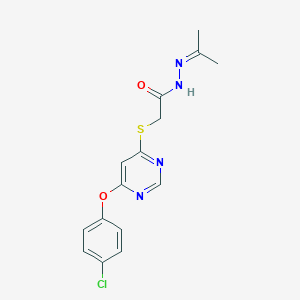
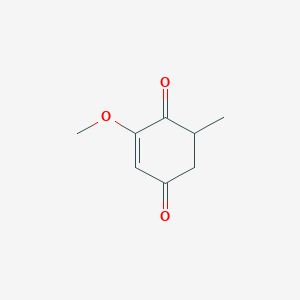
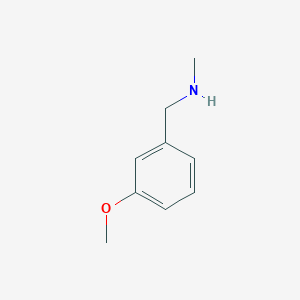
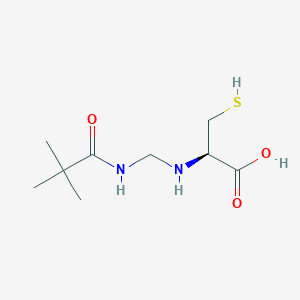
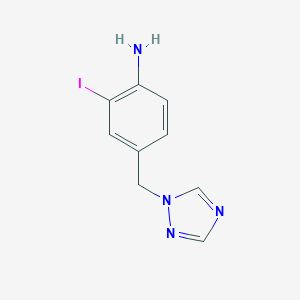
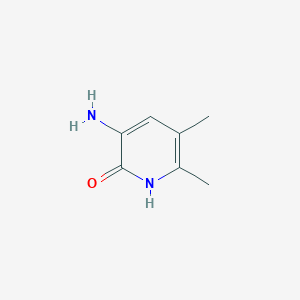
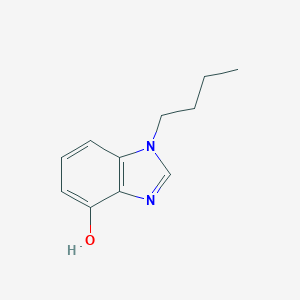
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
